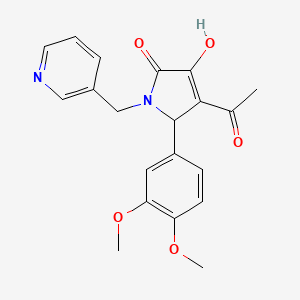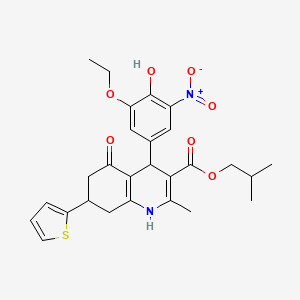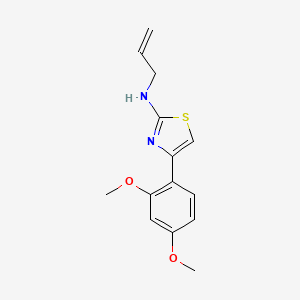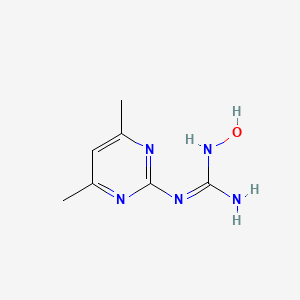![molecular formula C19H11BrFN3O3 B11620039 (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620039.png)
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, pyrimidine, and fluorophenyl groups, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine for bromination, fluorobenzene for introducing the fluorophenyl group, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyrimidine trione structure.
Uniqueness
What sets (5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of indole, pyrimidine, and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H11BrFN3O3 |
|---|---|
Poids moléculaire |
428.2 g/mol |
Nom IUPAC |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-(3-fluorophenyl)-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11BrFN3O3/c20-11-4-5-16-14(7-11)10(9-22-16)6-15-17(25)23-19(27)24(18(15)26)13-3-1-2-12(21)8-13/h1-9,26H,(H,23,25,27)/b10-6+ |
Clé InChI |
GGLFFHSVHDVOCD-UXBLZVDNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)N2C(=C(C(=O)NC2=O)/C=C/3\C=NC4=C3C=C(C=C4)Br)O |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C(=C(C(=O)NC2=O)C=C3C=NC4=C3C=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-chloro-5-ethoxy-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11619969.png)


![Diethyl 4-[(5-chloro-2-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11619990.png)

![3-Ethyl 6-methyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11620006.png)

![6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620019.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11620047.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,4,6-trimethylbenzamide](/img/structure/B11620055.png)

![7-cyclohexyl-6-imino-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620061.png)
![Diisopropyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11620065.png)
